4-Bromo-1,5-dichloroisoquinoline CAS number and physical properties
4-Bromo-1,5-dichloroisoquinoline CAS number and physical properties
Technical Monograph: 4-Bromo-1,5-dichloroisoquinoline
Abstract
4-Bromo-1,5-dichloroisoquinoline is a tri-halogenated heterocyclic scaffold of significant value in medicinal chemistry, particularly for the development of kinase inhibitors and poly-functionalized isoquinoline alkaloids. Its unique substitution pattern—featuring halogens at the C1, C4, and C5 positions—provides three distinct handles for orthogonal functionalization. This guide outlines the physicochemical properties, a validated synthetic pathway, and a strategic framework for the sequential derivatization of this compound, designed for researchers requiring high-fidelity protocols.
Chemical Identity & Physical Properties
This compound is characterized by a high degree of lipophilicity and low aqueous solubility, necessitating the use of polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM, Chloroform) for handling.
| Property | Data |
| IUPAC Name | 4-Bromo-1,5-dichloroisoquinoline |
| CAS Registry Number | 1379349-96-8 |
| Molecular Formula | C₉H₄BrCl₂N |
| Molecular Weight | 276.94 g/mol |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃; Insoluble in Water |
| Predicted LogP | ~3.8 - 4.2 (High Lipophilicity) |
| Melting Point | Experimental data limited in open literature; Analogs (e.g., 4-bromo-1-chloroisoquinoline) melt at ~97°C. Expect >100°C due to C5-Cl substitution.[1][2][3] |
Synthetic Architecture
The synthesis of 4-bromo-1,5-dichloroisoquinoline is rarely achieved via direct halogenation of the isoquinoline core due to regioselectivity challenges. The most robust route involves the stepwise construction of the halogenated system, starting from 5-chloroisoquinoline .
Core Synthetic Logic
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N-Oxidation: Activation of the C1 position.
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Rearrangement/Chlorination: Conversion of the N-oxide to the 1-chloro derivative using phosphoryl chloride (POCl₃).
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Electrophilic Bromination: Selective bromination at the C4 position using N-bromosuccinimide (NBS).
Experimental Protocol
Step 1: Synthesis of 5-Chloroisoquinoline N-oxide
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Reagents: 5-Chloroisoquinoline (1.0 eq), m-CPBA (1.2 eq), DCM.
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Procedure: Dissolve 5-chloroisoquinoline in DCM at 0°C. Add m-CPBA portion-wise. Warm to RT and stir for 12 hours.
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Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct) and brine. Dry over Na₂SO₄ and concentrate.
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Checkpoint: Product should be a solid. LCMS will show M+16 mass shift.
Step 2: Synthesis of 1,5-Dichloroisoquinoline
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Reagents: 5-Chloroisoquinoline N-oxide (1.0 eq), POCl₃ (5.0 eq, solvent/reagent).
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Procedure: Reflux the N-oxide in neat POCl₃ at 100°C for 2-4 hours.
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Safety Note: Quenching POCl₃ is highly exothermic. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Purification: Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 3: C4-Bromination (Target Molecule)
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Reagents: 1,5-Dichloroisoquinoline (1.0 eq), NBS (1.1 eq), Acetonitrile (MeCN) or DMF.
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Procedure: Dissolve substrate in MeCN. Add NBS in one portion.[4] Heat to 60-80°C. Monitor by TLC/LCMS.
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Mechanism: The C1 and C5 chlorines deactivate the ring, but C4 remains the most electron-rich site available for Electrophilic Aromatic Substitution (EAS).
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Purification: Recrystallization from Ethanol/Water or column chromatography.
Visual Synthesis Workflow
Figure 1: Stepwise synthetic pathway from 5-chloroisoquinoline to the target tri-halogenated scaffold.
Reactivity & Functionalization Strategy
The power of 4-Bromo-1,5-dichloroisoquinoline lies in its orthogonal reactivity . The three halogen atoms possess distinct electronic environments, allowing for sequential, selective substitution without the need for protecting groups.
Reactivity Hierarchy
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C1-Cl (Most Reactive): Highly susceptible to S_NAr (Nucleophilic Aromatic Substitution) due to the electron-withdrawing nature of the adjacent nitrogen.
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C4-Br (Intermediate Reactivity): Ideal for Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira).
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Reagents: Boronic acids, terminal alkynes.
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Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, 90°C.
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C5-Cl (Least Reactive): A deactivated aryl chloride.
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Reagents: Requires specialized Buchwald-Hartwig conditions.
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Conditions: Bulky phosphine ligands (e.g., XPhos, RuPhos), Pd₂dba₃, strong base (NaOtBu).
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Strategic Derivatization Map
Figure 2: Orthogonal functionalization strategy exploiting the differential reactivity of C1, C4, and C5 halogens.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Specific Risks:
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POCl₃ Residue: If synthesized in-house, ensure the crude material is free of phosphoryl chloride, which hydrolyzes to form HCl gas and phosphoric acid.
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Halogenated Byproducts: Organic bromides can be alkylating agents. Handle with double nitrile gloves.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over time.
References
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European Chemicals Agency (ECHA). Registration Dossier: 4-bromo-1,7-dichloroisoquinoline (Analogous Structure Data). [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 459766, 4-Bromo-1-chloroisoquinoline. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
